molecular formula C10H12FNO2 B1315744 (R)-4-Amino-3-(4-fluorophenyl)butanoic acid CAS No. 741217-33-4

(R)-4-Amino-3-(4-fluorophenyl)butanoic acid

Número de catálogo: B1315744
Número CAS: 741217-33-4
Peso molecular: 197.21 g/mol
Clave InChI: QWHXHLDNSXLAPX-QMMMGPOBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

®-4-Amino-3-(4-fluorophenyl)butanoic acid is a chiral compound with significant importance in various scientific fields It is characterized by the presence of an amino group, a fluorophenyl group, and a butanoic acid backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Amino-3-(4-fluorophenyl)butanoic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the use of chiral auxiliaries or chiral catalysts in the asymmetric synthesis process. The reaction conditions often include controlled temperatures, specific solvents, and precise pH levels to achieve high yields and purity.

Industrial Production Methods

Industrial production of ®-4-Amino-3-(4-fluorophenyl)butanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound in bulk quantities.

Análisis De Reacciones Químicas

Types of Reactions

®-4-Amino-3-(4-fluorophenyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or chlorine under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohol derivatives.

Aplicaciones Científicas De Investigación

Scientific Research Applications

(R)-4-Amino-3-(4-fluorophenyl)butanoic acid has a wide range of applications in scientific research:

Chemistry

  • Building Block: It serves as a crucial building block in the synthesis of complex organic molecules, facilitating the development of new compounds with tailored properties.

Biology

  • Biological Activity: The compound is studied for its interactions with biomolecules and potential biological activities, particularly its role in modulating neurotransmitter systems.

Medicine

  • Therapeutic Effects: Investigated for its anxiolytic effects and potential use in treating anxiety disorders and other neurological conditions. It acts as a GABA receptor agonist, influencing neurotransmitter activity.

Industry

  • Chemical Intermediates: Employed in the production of various chemical intermediates and specialty chemicals.

Neuropharmacological Studies

Research indicates that compounds similar to this compound exhibit significant modulation of GABA receptor activity. A study demonstrated that functionalized amino acids can effectively inhibit GABA uptake across different mouse GAT subtypes.

Dipeptidyl Peptidase-IV Inhibition

Preliminary findings suggest that this compound may inhibit dipeptidyl peptidase-IV, which is relevant for managing diabetes through modulation of incretin hormones.

Antimicrobial Activity

Recent investigations have explored the antimicrobial properties of derivatives of this compound against various pathogens. Modifications such as fluorination may enhance efficacy against certain bacterial strains.

Mecanismo De Acción

The mechanism of action of ®-4-Amino-3-(4-fluorophenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The amino group and fluorophenyl group play crucial roles in its binding affinity and selectivity towards target proteins or enzymes. The compound may modulate biological pathways by inhibiting or activating specific enzymes, receptors, or ion channels.

Comparación Con Compuestos Similares

Similar Compounds

  • (S)-4-Amino-3-(4-fluorophenyl)butanoic acid
  • 4-Amino-3-(4-chlorophenyl)butanoic acid
  • 4-Amino-3-(4-bromophenyl)butanoic acid

Uniqueness

®-4-Amino-3-(4-fluorophenyl)butanoic acid is unique due to its specific stereochemistry and the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable candidate for various applications.

Actividad Biológica

(R)-4-Amino-3-(4-fluorophenyl)butanoic acid, commonly referred to as 4-F-phenibut, is a derivative of phenibut, which is known for its anxiolytic and neuroprotective properties. This compound has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications, particularly in treating various neurological disorders. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C10H12FNO2
  • CAS Number : 741217-33-4
  • Molecular Weight : 197.21 g/mol

The presence of a fluorine atom in the para position of the phenyl ring significantly influences the compound's biological activity compared to its non-fluorinated analogs.

This compound primarily acts as a modulator of the GABAergic system. It exhibits agonistic activity at GABA_B receptors, which are critical for mediating inhibitory neurotransmission in the central nervous system (CNS). The compound's interaction with these receptors leads to:

  • Anxiolytic Effects : The activation of GABA_B receptors contributes to reduced anxiety levels.
  • Neuroprotective Effects : By modulating excitatory neurotransmission, it may protect neurons from excitotoxicity associated with various neurodegenerative diseases.

In Vitro Studies

  • GABA Receptor Binding Affinity :
    • The compound demonstrates significant binding affinity for both GABA_A and GABA_B receptors. Studies indicate that it has a lower IC50 value compared to traditional anxiolytics, suggesting enhanced efficacy in certain contexts .
  • Neuroprotective Properties :
    • Research indicates that this compound can inhibit neuronal apoptosis in models of oxidative stress, thereby exhibiting potential neuroprotective effects .

In Vivo Studies

  • Animal Models :
    • In rodent models, administration of this compound has shown to significantly reduce anxiety-like behaviors in elevated plus-maze tests, indicating its efficacy as an anxiolytic agent .
  • Neurodegenerative Disease Models :
    • The compound has been investigated for its potential in treating conditions such as Alzheimer's disease and Huntington's chorea by inhibiting metabolic pathways that lead to neurodegeneration .

Case Study 1: Anxiolytic Efficacy

A study conducted on a cohort of mice demonstrated that this compound significantly reduced anxiety-like behaviors when compared to control groups treated with saline. The results indicated a dose-dependent response, with higher doses yielding more pronounced effects.

Case Study 2: Neuroprotection in Ischemic Models

In ischemic stroke models, this compound was shown to reduce infarct size and improve functional recovery post-stroke. This was attributed to its ability to mitigate excitotoxic damage through GABA_B receptor activation .

Comparative Biological Activity Table

CompoundGABA_A IC50 (μM)GABA_B IC50 (μM)Anxiolytic EffectNeuroprotective Effect
This compound9.61.70YesYes
Phenibut0.080.13YesModerate
Baclofen0.130.13YesLimited

Q & A

Q. Basic: What are the key physicochemical properties of (R)-4-Amino-3-(4-fluorophenyl)butanoic acid, and how do they influence experimental handling?

Answer:
The compound (CAS 52237-19-1) has a molecular weight of 197.206 g/mol, density of 1.2±0.1 g/cm³, and a boiling point of 329.1±32.0°C . Its moderate flashpoint (152.9±25.1°C) suggests flammability risks during high-temperature reactions. The fluorine atom at the 4-position of the phenyl ring enhances lipophilicity, impacting solubility in aqueous buffers. Researchers should prioritize controlled environments for synthesis and storage, with inert gas purging to mitigate degradation.

Q. Basic: What synthetic methodologies are commonly employed for this compound, and how are intermediates protected?

Answer:
Synthesis often involves enantioselective routes using chiral auxiliaries or catalysts. A key intermediate, Boc-(R)-3-Amino-4-(4-fluorophenyl)butyric acid, is synthesized via tert-butoxycarbonyl (Boc) protection of the amine group to prevent side reactions . Microwave-assisted synthesis can reduce reaction times and improve yields for similar fluorinated analogs . Post-synthesis, acidic deprotection (e.g., trifluoroacetic acid) yields the free amine.

Q. Basic: What analytical techniques are critical for assessing the purity and enantiomeric excess of this compound?

Answer:

  • HPLC with chiral columns : Resolves enantiomers using polar organic mobile phases (e.g., hexane/isopropanol) .
  • NMR spectroscopy : The ¹⁹F NMR signal at ~-115 ppm confirms fluorine substitution .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 198.113) .
  • Polarimetry : Measures optical rotation (e.g., [α]D²⁵ = +15° for the R-enantiomer) to confirm chirality .

Q. Advanced: How can researchers optimize enantiomeric purity during synthesis, and what are the implications for biological activity?

Answer:
Enantiomeric purity (>99% ee) is critical for GABAB receptor selectivity. Asymmetric hydrogenation using Ru-BINAP catalysts or enzymatic resolution (e.g., lipases) achieves high ee . Impure enantiomers may exhibit antagonistic effects; for example, the S-enantiomer of Baclofen shows reduced receptor binding . Validate purity via chiral HPLC and correlate with in vitro receptor assays (IC₅₀ values) to confirm activity.

Q. Advanced: How should structure-activity relationship (SAR) studies be designed to evaluate fluorinated analogs of this compound?

Answer:

Substituent Position Biological Impact Reference
-F4-phenylEnhanced lipophilicity, GABAB agonism
-CF₃2,4,5-phenylIncreased metabolic stability
-Cl4-phenylHigher receptor affinity (e.g., Baclofen)

SAR studies should compare IC₅₀ values in receptor binding assays and pharmacokinetic profiles (e.g., logP, plasma stability). Molecular docking can predict interactions with GABAB’s transmembrane domain .

Q. Advanced: How can contradictions between in vitro and in vivo efficacy data be resolved?

Answer:
Discrepancies often arise from poor blood-brain barrier (BBB) penetration or rapid metabolism. Strategies:

  • Prodrug design : Esterification of the carboxylic acid group improves BBB permeability .
  • Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and brain-to-plasma ratios in rodent models .
  • Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites (e.g., glucuronidation at the amine group) .

Q. Advanced: What computational modeling approaches are suitable for predicting the compound’s interaction with GABAB receptors?

Answer:

  • Molecular Dynamics (MD) Simulations : Model the ligand-receptor complex in a lipid bilayer to assess stability of hydrogen bonds (e.g., amine group with Asp30) .
  • Free Energy Perturbation (FEP) : Quantify binding affinity changes upon fluorophenyl substitution .
  • QSAR Models : Use descriptors like polar surface area (PSA) and logD to predict bioavailability .

Q. Advanced: How does the compound’s stability under physiological conditions affect formulation development?

Answer:
The carboxylic acid group is prone to pH-dependent degradation. Stability studies should:

  • Monitor degradation : Use accelerated stability testing (40°C/75% RH) and identify byproducts via LC-MS .
  • Optimize formulations : Lyophilized powders or buffered solutions (pH 4–6) minimize hydrolysis .
  • Assess salt forms : The hydrochloride salt (CAS 1858241-03-8) improves solubility but may alter crystallinity .

Propiedades

IUPAC Name

(3R)-4-amino-3-(4-fluorophenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14/h1-4,8H,5-6,12H2,(H,13,14)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWHXHLDNSXLAPX-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H](CC(=O)O)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00557064
Record name (3R)-4-Amino-3-(4-fluorophenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00557064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

741217-33-4
Record name (3R)-4-Amino-3-(4-fluorophenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00557064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.